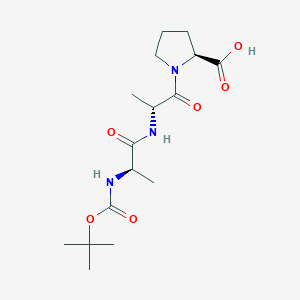
N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to a sequence of amino acids: D-alanine, D-alanine, and L-proline. The Boc group is commonly used in organic synthesis to protect amine groups from unwanted reactions during multi-step synthesis processes . This compound is particularly significant in peptide synthesis and medicinal chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline typically involves the stepwise coupling of protected amino acids. The Boc group is introduced to the amino acids using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The coupling reactions are often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of Boc-protected peptides involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin .
化学反応の分析
Types of Reactions: N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC or DIC in the presence of DMAP or N-hydroxysuccinimide (NHS).
Major Products:
Deprotection: The primary product is the free amine form of the peptide.
Coupling: The major product is the extended peptide chain with new amino acid residues.
科学的研究の応用
N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes
作用機序
The mechanism of action of N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline primarily involves its role as a protected intermediate in peptide synthesis. The Boc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds .
類似化合物との比較
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected compound used in organic synthesis.
N-t-BOC-MDMA: A Boc-protected precursor to the drug MDMA.
Uniqueness: N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline is unique due to its specific sequence of amino acids and its application in peptide synthesis. The presence of both D-alanine and L-proline provides distinct structural and functional properties compared to other Boc-protected compounds .
特性
CAS番号 |
66211-27-6 |
|---|---|
分子式 |
C16H27N3O6 |
分子量 |
357.40 g/mol |
IUPAC名 |
(2S)-1-[(2R)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H27N3O6/c1-9(18-15(24)25-16(3,4)5)12(20)17-10(2)13(21)19-8-6-7-11(19)14(22)23/h9-11H,6-8H2,1-5H3,(H,17,20)(H,18,24)(H,22,23)/t9-,10-,11+/m1/s1 |
InChIキー |
PSEXQIHRIIHENX-MXWKQRLJSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


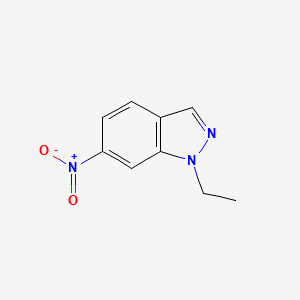
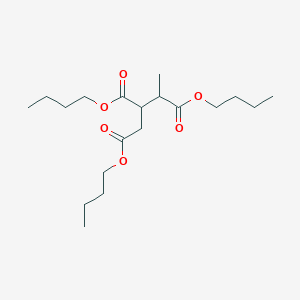
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
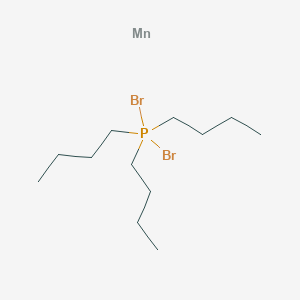
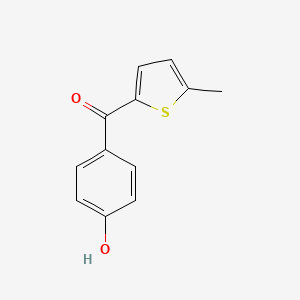
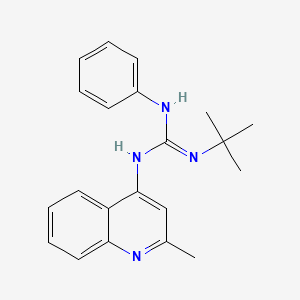
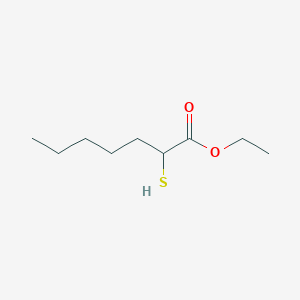
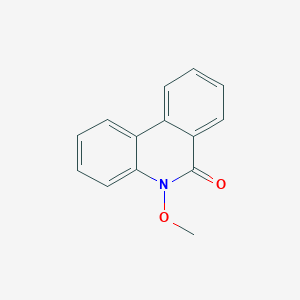
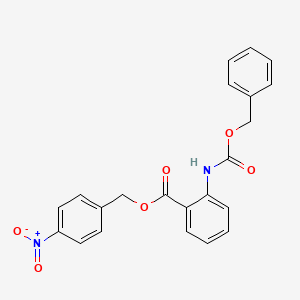
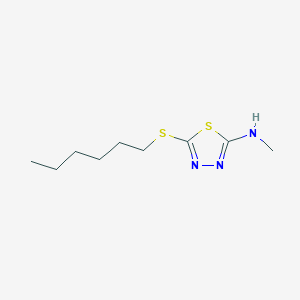
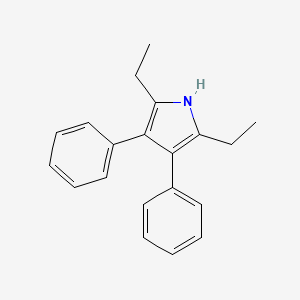
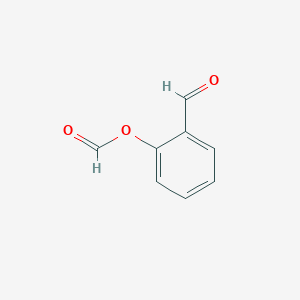
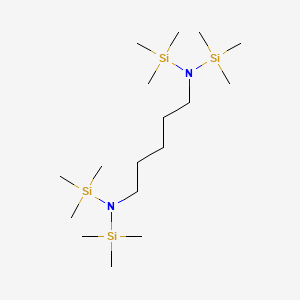
![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
